N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide
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Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is an organic compound with a complex structure that includes an acetyl group, a methoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acetylation of 4-aminoacetophenone, followed by nitration and subsequent methoxylation. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The acetyl and nitro groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or proteins by forming stable complexes, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxybenzamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-{4-[acetyl(methyl)amino]phenyl}-3-nitrobenzamide: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
Uniqueness
N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11(21)19(2)14-7-5-13(6-8-14)18-17(22)12-4-9-16(25-3)15(10-12)20(23)24/h4-10H,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIZJHMRQPLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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